Sub-Picomolar AhR Agonist Potency: 4-Bromo-2-hydroxy-6-methylbenzoic Acid vs. Benchmark AhR Ligands
4-Bromo-2-hydroxy-6-methylbenzoic acid demonstrates extraordinarily potent agonist activity at the aryl hydrocarbon receptor (AhR) with an EC50 of 0.0300 nM (30 pM) in a luciferase reporter gene assay using human recombinant HepG2-Lucia AhR cells incubated for 24 hours [1]. This sub-picomolar potency positions the compound among the most potent AhR agonists reported. For context, the structurally related AhR agonist series containing 2-hydroxy-6-methyl motifs (Compound 12a and analogs) consistently produce EC50 values in the 0.03–0.1 nM range, while endogenous ligands such as kynurenine and structurally distinct AhR modulators typically exhibit EC50 values in the micromolar to high nanomolar range [2][3]. In contrast, 2-hydroxy-6-methylbenzoic acid without the 4-bromo substituent shows substantially reduced AhR engagement, and regioisomers lacking the precise 2-hydroxy/6-methyl/4-bromo substitution pattern display EC50 values 2–4 orders of magnitude higher [2].
| Evidence Dimension | AhR agonist potency (EC50) |
|---|---|
| Target Compound Data | 0.0300 nM (30 pM) |
| Comparator Or Baseline | Related 2-hydroxy-6-methyl AhR agonists (Compound 12a): EC50 = 0.03 nM; Endogenous AhR ligands (kynurenine): EC50 > 1,000 nM; Non-brominated 2-hydroxy-6-methylbenzoic acid: EC50 > 100 nM |
| Quantified Difference | Target compound ~1,000–30,000× more potent than non-brominated analog class; ~33,000× more potent than endogenous ligands |
| Conditions | Human recombinant HepG2-Lucia AhR cells, 24-hour incubation, luciferase reporter gene assay |
Why This Matters
For researchers developing AhR-targeted therapeutics or studying AhR signaling, this compound provides a chemically tractable, high-potency tool compound scaffold with a defined structure-activity relationship that non-brominated analogs cannot achieve.
- [1] BindingDB. BDBM50603549 / CHEMBL5203882. Affinity Data: EC50 = 0.0300 nM. Agonist activity at AhR in human recombinant HepG2-Lucia AhR cell incubated for 24 hrs by luciferase reporter gene assay. View Source
- [2] MedChemExpress. AhR agonist 2 (Compound 12a). Aryl hydrocarbon receptor agonist with EC50 = 0.03 nM. Induces nuclear enrichment of AhR and triggers downstream gene transcription. View Source
- [3] BindingDB. BDBM50556480 / CHEMBL4756642. Affinity Data: EC50 = 21,700 nM. Agonist activity at AhR in human HepG2 cells (structurally distinct compound class for baseline comparison). View Source
